molecular formula C20H22N2O4 B2550648 2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide CAS No. 954627-00-0

2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide

Cat. No.: B2550648
CAS No.: 954627-00-0
M. Wt: 354.406
InChI Key: OTYVGPBBVRPWKG-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Scientific Research Applications

2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves multiple steps. One common method involves the reaction of 2,4-dimethoxybenzoic acid with an amine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to further reactions to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • N-(1-benzyl-3-oxo-1-phenylpropyl)-2,4-dimethoxybenzamide

Uniqueness

2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide stands out due to its unique structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzamide core with a pyrrolidinone moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2,4-dimethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-16-8-9-17(18(11-16)26-2)20(24)21-12-14-10-19(23)22(13-14)15-6-4-3-5-7-15/h3-9,11,14H,10,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYVGPBBVRPWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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